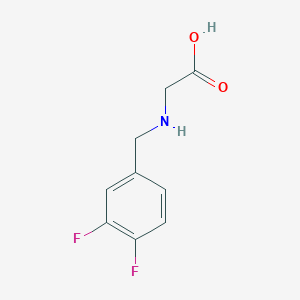
(3,4-Difluorobenzyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorobenzyl)glycine is an organic compound that features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a glycine moiety attached to the benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorobenzyl)glycine typically involves the reaction of 3,4-difluorobenzyl chloride with glycine in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as ethanol or water. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the glycine moiety.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorobenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzyl glycine derivatives.
Scientific Research Applications
(3,4-Difluorobenzyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Difluorobenzyl)glycine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorobenzyl)glycine
- (3,4-Dimethylbenzyl)glycine
- (3,4-Dimethoxybenzyl)glycine
Uniqueness
(3,4-Difluorobenzyl)glycine is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs with different substituents.
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |
InChI Key |
QGHAYLZFNXATRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCC(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



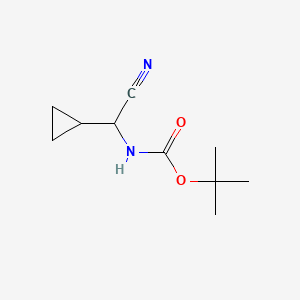
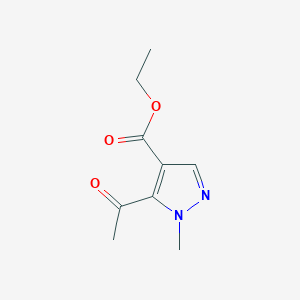
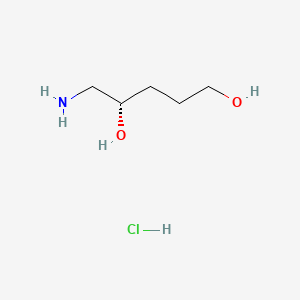
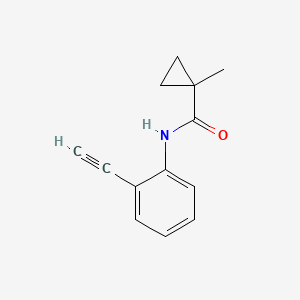
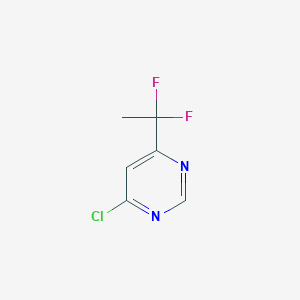
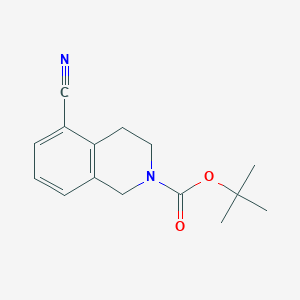
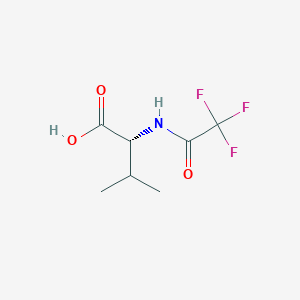
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)

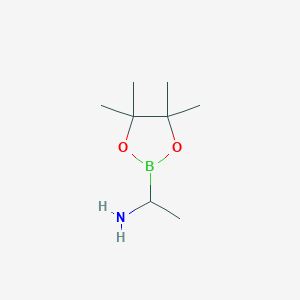
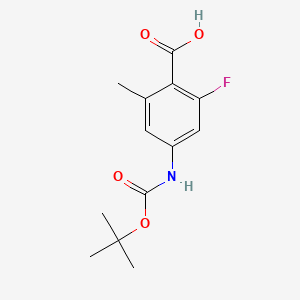

![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
